4-Hydroxy-2,5-dimethylbenzaldehyde
Overview
Description
4-Hydroxy-2,5-dimethylbenzaldehyde is an aromatic aldehyde . It is a solid substance with a molecular weight of 150.18 . Its molecular formula is C9H10O2 .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2,5-dimethylbenzaldehyde consists of a benzene ring substituted with two methyl groups, a hydroxyl group, and an aldehyde group . The exact mass is 150.068085 .
Physical And Chemical Properties Analysis
4-Hydroxy-2,5-dimethylbenzaldehyde has a density of 1.1±0.1 g/cm3 . It has a boiling point of 272.7±35.0 °C at 760 mmHg . The flash point is 113.8±18.5 °C .
Scientific Research Applications
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Phase Transfer Catalyzed Polymerization
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Synthesis of 2,4,6-Trimethylphenol
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Phase Transfer Catalyzed Polymerization
- Summary: This compound can be used as a reagent during the phase transfer catalyzed polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol .
- Method: The method involves using a phase transfer catalyst to facilitate the reaction between the alcohol and the aldehyde. The catalyst allows the reactants to move between the organic and aqueous phases, increasing the rate of reaction .
- Results: The specific results of this process were not specified in the source .
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Synthesis of 2,4,6-Trimethylphenol
- Summary: 4-Hydroxy-2,5-dimethylbenzaldehyde can be used as a starting reagent during the synthesis of 2,4,6-trimethylphenol .
- Method: The synthesis likely involves a series of reactions including reduction of the aldehyde group to a hydroxyl group, followed by methylation of the aromatic ring .
- Results: The specific outcomes of this synthesis were not detailed in the source .
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Benzylic Oxidations and Reductions
- Summary: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This observation is supported by the susceptibility of alkyl side-chains to oxidative degradation .
- Method: Such oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .
- Results: The specific outcomes of this oxidation process were not detailed in the source .
Safety And Hazards
4-Hydroxy-2,5-dimethylbenzaldehyde is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
4-hydroxy-2,5-dimethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-4-9(11)7(2)3-8(6)5-10/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIMLVMYIYSMIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510884 | |
Record name | 4-Hydroxy-2,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30510884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2,5-dimethylbenzaldehyde | |
CAS RN |
85231-15-8 | |
Record name | 4-Hydroxy-2,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30510884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-2,5-dimethyl-benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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